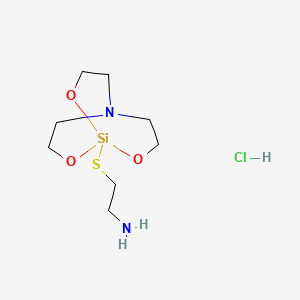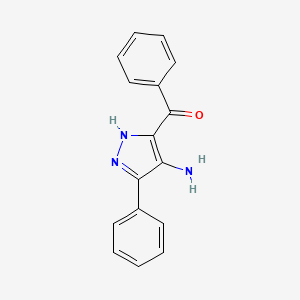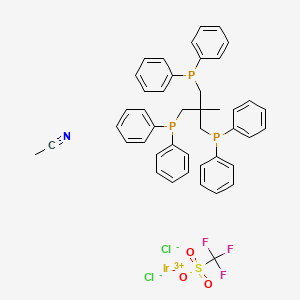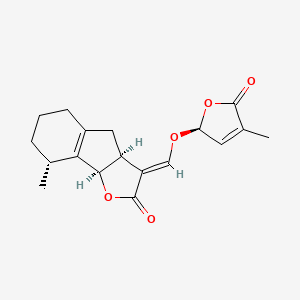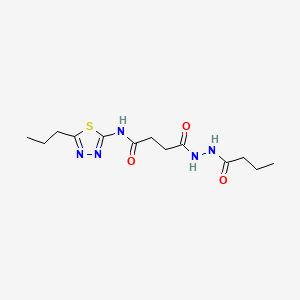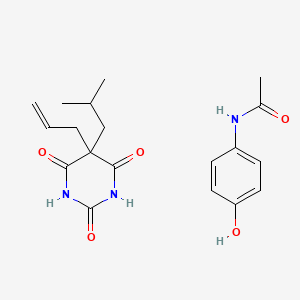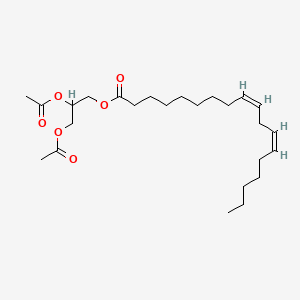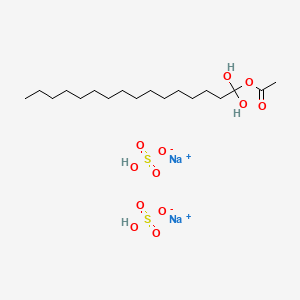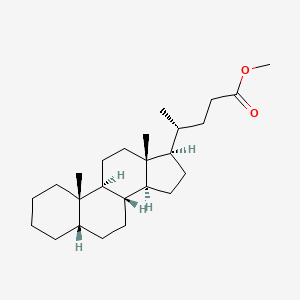
Methyl-5beta-cholanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-5beta-cholanoate is a chemical compound that belongs to the family of bile acids and their derivatives. It is a methyl ester of 5beta-cholanoic acid and is known for its role in various biochemical and industrial applications. This compound is characterized by its steroidal structure, which includes a cholane backbone with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-5beta-cholanoate typically involves the esterification of 5beta-cholanoic acid. One common method is the reaction of 5beta-cholanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted esterification, which significantly reduces reaction times and increases yields. The process involves the esterification of lithocholic acid followed by oxidation to form the desired methyl ester .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-5beta-cholanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Keto derivatives such as 3-oxo-5beta-cholanoate.
Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5beta-cholanoate.
Substitution: 5beta-cholanoic acid.
Applications De Recherche Scientifique
Methyl-5beta-cholanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl-5beta-cholanoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound can activate nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid homeostasis .
Comparaison Avec Des Composés Similaires
Methyl-5beta-cholanoate can be compared with other bile acid derivatives such as:
Methyl-7-keto-3alpha,12alpha-dihydroxy-5beta-cholanoate: Similar in structure but with additional hydroxyl groups.
Methyl-3-keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Contains keto and hydroxyl groups at different positions.
Methyl-7-keto-3alpha-hydroxy-5beta-cholanoate: Another derivative with a different substitution pattern
These compounds share similar steroidal backbones but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
2204-14-0 |
|---|---|
Formule moléculaire |
C25H42O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
Clé InChI |
YHTRVWPOAJKWBV-ZXKBGTPZSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



